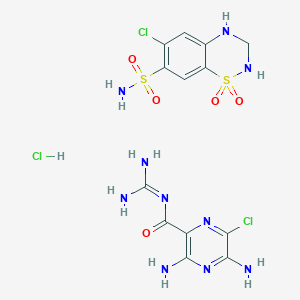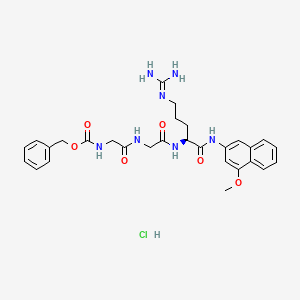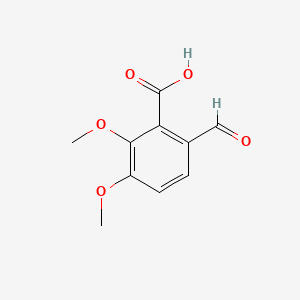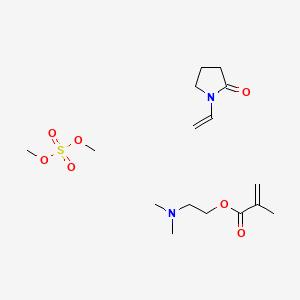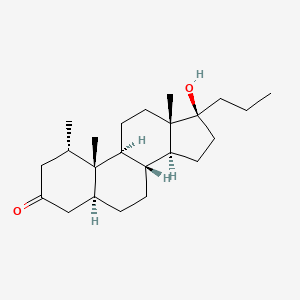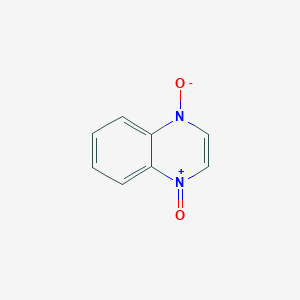![molecular formula C19H18N2OS B1212130 [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone is a member of quinolines.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Chemistry Calculations
- A study examined the electronic absorption, excitation, and fluorescence properties of compounds closely related to [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone. These properties were analyzed in various solvents, revealing dual fluorescence with weak charge transfer separation. Quantum chemistry calculations were utilized to understand the stabilization of these compounds through intramolecular hydrogen bonds, which significantly affect their molecular orbitals (Al-Ansari, 2016).
Synthetic Methods and Chemical Reactivity
- Research on the synthesis of similar quinoline derivatives provides insight into the chemical reactivity and potential synthetic pathways for the compound . One study detailed the synthesis of a derivative through simultaneous double C2/C3 functionalization of the quinoline molecule (Belyaeva et al., 2018). Another research focused on the base catalyzed hydrolysis of quinoline Schiff base iron(II) iodide complexes, offering valuable information about the reactivity of quinoline derivatives in different solvent conditions (Mohamad & Adam, 2013).
Crystallographic and Conformational Analysis
- Studies involving crystallographic and conformational analyses of similar compounds provide insights into the structural properties. For instance, an investigation into the crystal structure and DFT study of related compounds has been conducted, which helps in understanding the molecular structures and physicochemical properties of such quinolinyl methanones (Huang et al., 2021).
Pharmaceutical Research
- Although explicit information on [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone in pharmaceutical research is limited, related compounds have been studied for their neuroprotective potential. For example, research on mGlu1 and mGlu5 receptor antagonists, which include quinolinyl methanone derivatives, suggests potential applications in neurological disorders (Szydlowska et al., 2007).
Propiedades
Nombre del producto |
[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone |
|---|---|
Fórmula molecular |
C19H18N2OS |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-18(23-13)17-12-15(19(22)21-10-4-5-11-21)14-6-2-3-7-16(14)20-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Clave InChI |
FOPCJACNGCGECH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



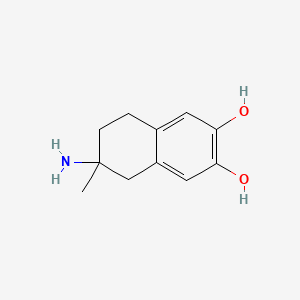
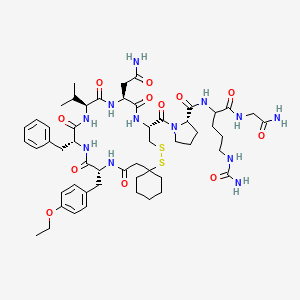
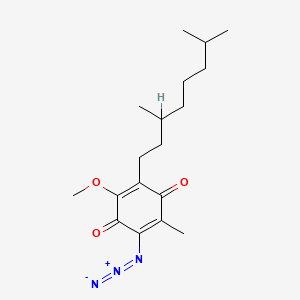
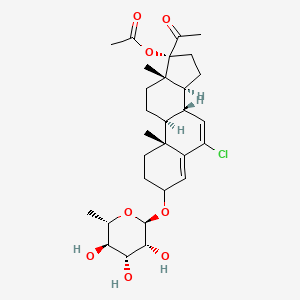
![(2R,3R,4S,5R)-2-[4-[(1R)-1-hydroxyethyl]-5-methylimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1212055.png)
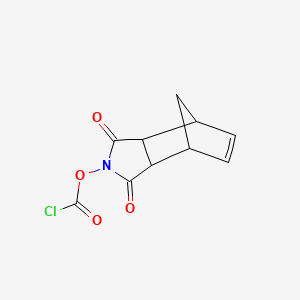
![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
